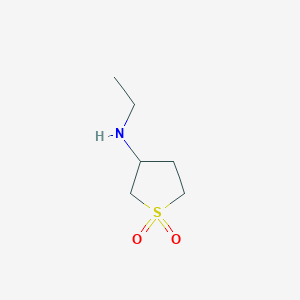

3-(Ethylamino)thiolane-1,1-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >24.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-1,1-dioxothiolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-7-6-3-4-10(8,9)5-6/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVNYCSJNTUPFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCS(=O)(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663033 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Ethylamino)thiolane-1,1-dione

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-(Ethylamino)thiolane-1,1-dione, a substituted sulfolane derivative of interest to researchers in medicinal chemistry and drug development. The guide details a two-step synthetic sequence commencing with the commercially available precursor, 3-hydroxythiolane-1,1-dione. The synthesis involves a mild oxidation of the secondary alcohol to the corresponding ketone, followed by a highly efficient reductive amination to yield the target compound. Each step is accompanied by a detailed, field-tested protocol, an explanation of the underlying reaction mechanism, and a thorough guide to the analytical characterization of the final product using modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction and Strategic Overview

The thiolane-1,1-dione (sulfolane) scaffold is a privileged structure in medicinal chemistry and materials science, prized for its unique physicochemical properties. As a polar aprotic moiety, it can enhance the aqueous solubility and metabolic stability of parent molecules. The introduction of an ethylamino substituent at the 3-position of the sulfolane ring creates a versatile building block, this compound, with potential applications as an intermediate in the synthesis of biologically active compounds.

This guide presents a logical and efficient synthetic strategy for the preparation of this compound. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for the preparation of this compound.

The synthesis commences with the commercially available starting material, 3-hydroxythiolane-1,1-dione (also known as 3-hydroxysulfolane)[1][2][3]. The secondary alcohol is first oxidized to the key intermediate, 3-ketothiolane-1,1-dione. This ketone is then subjected to reductive amination with ethylamine to furnish the desired product. This two-step approach is designed for high efficiency, mild reaction conditions, and straightforward purification.

Synthesis of the Key Intermediate: 3-Ketothiolane-1,1-dione

The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. For this particular substrate, a mild and selective oxidation method is paramount to avoid over-oxidation or side reactions. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is an excellent choice due to its high yields, tolerance of various functional groups, and avoidance of heavy metal reagents[1][4][5][6][7].

The Swern Oxidation: Mechanism and Rationale

The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride[1]. The reaction is conducted at low temperatures (typically -78 °C) to control the reactivity of the intermediates. The use of a non-nucleophilic base, such as triethylamine, is crucial for the final elimination step.

Figure 2: Simplified mechanism of the Swern oxidation.

Experimental Protocol: Swern Oxidation of 3-Hydroxythiolane-1,1-dione

Materials:

-

3-Hydroxythiolane-1,1-dione (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Triethylamine (5.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride to the cold DCM, followed by the dropwise addition of anhydrous DMSO. Stir the mixture for 15 minutes.

-

Add a solution of 3-hydroxythiolane-1,1-dione in a minimal amount of anhydrous DCM dropwise to the reaction mixture.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triethylamine dropwise to the reaction mixture. A thick white precipitate will form.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-ketothiolane-1,1-dione.

Synthesis of this compound via Reductive Amination

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a particularly useful reducing agent for this transformation as it is mild, selective for imines in the presence of ketones, and does not require acidic conditions.

Reductive Amination: Mechanism and Rationale

The reaction begins with the condensation of 3-ketothiolane-1,1-dione and ethylamine to form an iminium ion. The STAB then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product. The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

Experimental Protocol: Reductive Amination of 3-Ketothiolane-1,1-dione

Materials:

-

3-Ketothiolane-1,1-dione (1.0 eq)

-

Ethylamine (2.0 M solution in THF or as a salt with a base) (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (catalytic amount, optional)

Procedure:

-

To a round-bottom flask, add 3-ketothiolane-1,1-dione and the chosen solvent (DCE or DCM).

-

Add ethylamine to the solution and stir for 30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), protons on the thiolane ring, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the four distinct carbons of the thiolane-1,1-dione ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and strong S=O stretching (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the protonated compound (C₆H₁₄NO₂S⁺). |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.5-3.8 (m, 1H, CH-N), ~3.0-3.4 (m, 4H, CH₂SO₂), ~2.7 (q, 2H, N-CH₂-CH₃), ~2.0-2.4 (m, 2H, CH₂), ~1.5 (br s, 1H, NH), ~1.2 (t, 3H, N-CH₂-CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~60-65 (CH-N), ~50-55 (CH₂SO₂), ~40-45 (N-CH₂), ~30-35 (CH₂), ~15 (CH₃).

-

IR (ATR): ν (cm⁻¹) ~3350 (N-H stretch), ~2970, 2930, 2870 (C-H stretch), ~1320 (asymmetric SO₂ stretch), ~1130 (symmetric SO₂ stretch).

-

High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₆H₁₄NO₂S⁺ [M+H]⁺: 164.0740; Found: [A value close to the calculated mass].

Conclusion

This technical guide outlines a reliable and scalable synthesis of this compound from the readily accessible precursor, 3-hydroxythiolane-1,1-dione. The described two-step sequence, involving a Swern oxidation followed by a reductive amination with sodium triacetoxyborohydride, provides a high-yielding and straightforward route to the target compound. The detailed protocols and characterization data presented herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently prepare and utilize this valuable chemical building block in their research endeavors.

References

-

Omori, A. T., & Toste, F. D. (2009). Gold(I)-Catalyzed Aza-Michael Addition of Carbamates to α,β-Unsaturated Ketones. Organic Letters, 11(15), 3374–3377. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

PubChem. (n.d.). 3-Hydroxysulfolane. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

-

Wikipedia contributors. (2023, December 27). Swern oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

Sources

- 1. CAS 13031-76-0: 3-Hydroxysulfolane | CymitQuimica [cymitquimica.com]

- 2. 3-Hydroxysulfolane | C4H8O3S | CID 98932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. US5290953A - Process for producing sulfolane compounds - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Physicochemical properties of N-ethyl-1,1-dioxothiolan-3-amine

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-1,1-dioxothiolan-3-amine and Its Analogs

Foreword: The following guide addresses the physicochemical properties of N-ethyl-1,1-dioxothiolan-3-amine. It is important to note that this specific N-alkylated sulfolane derivative is not extensively characterized in publicly accessible scientific literature. Consequently, this document adopts a predictive and comparative approach, leveraging robust data from the well-studied parent amine, 3-aminosulfolane (1,1-dioxothiolan-3-amine), and the foundational solvent, sulfolane. By understanding the core properties of these analogs, we can project the likely characteristics of the N-ethyl derivative and outline the precise experimental methodologies required for their empirical validation. This approach provides a scientifically rigorous framework for researchers and drug development professionals investigating this and similar chemical entities.

Molecular Structure and Its Implications

N-ethyl-1,1-dioxothiolan-3-amine belongs to the class of substituted sulfolanes. The core of the molecule is a five-membered saturated ring containing a sulfone group (SO₂). This sulfone group is a powerful electron-withdrawing entity, significantly influencing the molecule's polarity, hydrogen bonding capabilities, and the basicity of the appended amine.

The key structural features are:

-

Sulfone Group (SO₂): Renders the molecule highly polar and acts as a strong hydrogen bond acceptor. This group is responsible for the high boiling points and dielectric constants observed in sulfolane-based compounds.

-

Thiolane Ring: A saturated, five-membered heterocyclic ring providing a stable scaffold.

-

Secondary Amine (-NH-): The ethyl group attached to the nitrogen atom at the 3-position makes it a secondary amine. This group can act as both a hydrogen bond donor and acceptor, and its basicity is a critical parameter for its behavior in physiological and chemical systems.

The introduction of the N-ethyl group, when compared to the parent 3-aminosulfolane, is expected to increase the molecule's lipophilicity and steric bulk, while slightly modulating its basicity.

Predicted and Comparative Physicochemical Data

The following table summarizes the known properties of key analogs and provides predicted values for N-ethyl-1,1-dioxothiolan-3-amine. These predictions are based on established structure-property relationships.

| Property | Sulfolane (Parent Ring) | 3-Aminosulfolane (Parent Amine) | N-ethyl-1,1-dioxothiolan-3-amine (Predicted) | Rationale for Prediction |

| Molecular Formula | C₄H₈O₂S | C₄H₉NO₂S | C₆H₁₃NO₂S | Addition of a C₂H₅ group to the amine. |

| Molecular Weight | 120.17 g/mol | 135.19 g/mol | 163.24 g/mol | Increased mass from the ethyl group. |

| Melting Point (°C) | 27.5 | ~65-68 (Varies with purity) | > 25°C (Likely solid at RT) | N-alkylation can disrupt crystal packing, but the overall polarity may keep it solid. |

| Boiling Point (°C) | 285 | Decomposes before boiling | > 285°C (at atm. pressure) | Increased molecular weight and van der Waals forces. Likely requires vacuum distillation. |

| Aqueous Solubility | Miscible | High | High, but likely reduced vs. parent | The ethyl group adds hydrophobic character, slightly reducing water solubility. |

| pKa (of conjugate acid) | N/A | ~7.8 - 8.2 (Estimated) | ~8.0 - 8.5 (Predicted) | The electron-donating nature of the ethyl group is expected to slightly increase the basicity of the amine compared to the parent. |

| LogP (Octanol-Water) | -0.85 (Experimental) | < 0 (Estimated) | > 0 (Predicted) | The addition of the ethyl group significantly increases lipophilicity. |

Experimental Protocols for Physicochemical Characterization

For any new chemical entity, empirical determination of its properties is paramount. The following sections detail the standard, self-validating protocols for measuring the key physicochemical parameters of a compound like N-ethyl-1,1-dioxothiolan-3-amine.

Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. For an amine, it dictates the equilibrium between the neutral and the protonated (cationic) form, which profoundly impacts solubility, membrane permeability, and receptor binding.

Causality Behind Experimental Choices: Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of protonation events. The use of a co-solvent like methanol is necessary if aqueous solubility is limited, but requires subsequent correction (Yasuda-Shedlovsky extrapolation) to determine the true aqueous pKa.

Step-by-Step Protocol:

-

Preparation: Accurately weigh ~5-10 mg of N-ethyl-1,1-dioxothiolan-3-amine and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution to maintain constant ionic strength. If solubility is an issue, a methanol-water mixture can be used.

-

Titration Setup: Calibrate a pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Place the electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl) into the sample solution.

-

Titration Process: Stir the solution gently. Add small, precise aliquots of the HCl titrant and record the pH reading after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated). This can be determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Determination of LogP via the Shake-Flask Method

LogP, the octanol-water partition coefficient, is the primary measure of a molecule's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes (ADME properties) and its potential for off-target binding.

Causality Behind Experimental Choices: The shake-flask method (OECD Guideline 107) is a foundational technique that directly measures the partitioning of a compound between two immiscible phases. While chromatographically-derived methods (e.g., HPLC) are faster, the shake-flask method remains the benchmark for accuracy when performed correctly. Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

Step-by-Step Protocol:

-

Solvent Preparation: Prepare a sufficient quantity of 1-octanol and buffer (e.g., phosphate buffer at pH 7.4) to represent physiological conditions. Pre-saturate the octanol with buffer and the buffer with octanol by stirring them together for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of N-ethyl-1,1-dioxothiolan-3-amine in the pre-saturated octanol at a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a separatory funnel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated buffer.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to fully separate.

-

Analysis: Carefully separate the two layers. Measure the concentration of the compound in both the octanol and the aqueous buffer layer using the chosen analytical method.

-

LogP Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous)

Caption: Shake-flask method workflow for LogP determination.

Spectroscopic and Structural Analysis

While not strictly physicochemical properties, spectroscopic data are integral to confirming the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Would confirm the presence of the ethyl group (a characteristic triplet and quartet) and the protons on the sulfolane ring. The chemical shifts of the protons adjacent to the nitrogen and the sulfone group would be highly informative.

-

¹³C NMR: Would show the expected number of carbon signals, with the carbons adjacent to the sulfone group being significantly downfield.

-

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight (163.24 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₆H₁₃NO₂S).

-

Infrared (IR) Spectroscopy: Would show characteristic strong stretches for the S=O bonds of the sulfone group (typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹). A peak corresponding to the N-H stretch of the secondary amine would also be visible (around 3300-3500 cm⁻¹).

Conclusion and Future Directions

N-ethyl-1,1-dioxothiolan-3-amine is a polar, secondary amine with predicted properties that make it an interesting scaffold for further investigation in medicinal chemistry and materials science. Its predicted pKa suggests it will be significantly protonated at physiological pH, and its increased lipophilicity compared to its parent amine could enhance membrane permeability.

The definitive characterization of this molecule requires the empirical validation of the properties outlined in this guide. The experimental protocols provided offer a robust framework for obtaining high-quality, reliable data. Future work should focus on these empirical measurements, as well as exploring the compound's thermal stability, crystal structure, and reactivity profile to fully unlock its potential in drug development and other scientific applications.

References

An In-Depth Technical Guide to the Spectral Analysis of 3-(Ethylamino)thiolane-1,1-dione

Abstract: The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools in this endeavor. This guide provides a comprehensive, predictive analysis of the spectral characteristics of 3-(Ethylamino)thiolane-1,1-dione, a heterocyclic compound featuring a sulfone and a secondary amine. As direct experimental data for this specific molecule is not widely published, this document leverages expert knowledge and data from analogous structures to forecast its spectral signature. This predictive framework serves as an essential reference for researchers involved in the synthesis, identification, and characterization of this and related molecules. The methodologies outlined herein adhere to the highest standards of scientific integrity, providing a robust workflow for structural confirmation.

Introduction: The Structural Significance of a Substituted Sulfolane

The thiolane-1,1-dione, or sulfolane, ring is a highly polar, thermally stable heterocyclic motif. Its incorporation into molecular scaffolds can impart unique physicochemical properties, including enhanced solubility and metabolic stability, making it a valuable building block in medicinal chemistry. The addition of an ethylamino substituent at the 3-position introduces a basic center and a site for further functionalization.

A precise understanding of the structure of "this compound" is paramount for predicting its chemical behavior, biological activity, and suitability for various applications. Spectroscopic analysis provides an unambiguous confirmation of its covalent structure. This guide will detail the predicted spectral data from ¹H NMR, ¹³C NMR, IR, and MS, explain the chemical principles that give rise to these predictions, and provide standardized protocols for their experimental acquisition.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The strong electron-withdrawing nature of the sulfone group (SO₂) will significantly deshield adjacent protons, shifting their resonance signals downfield.

Predicted Chemical Shifts (δ) and Multiplicities:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Key Insights |

| H-3 | 3.5 - 3.8 | Multiplet (m) | This methine proton is directly attached to the carbon bearing the nitrogen atom and is also β to the sulfone group. Both groups exert an electron-withdrawing effect, causing a significant downfield shift. It will be coupled to the diastereotopic protons at C-2 and C-4. |

| H-2, H-5 | 3.1 - 3.4 | Multiplets (m) | These methylene protons are α to the strongly deshielding sulfone group. The protons on each of these carbons are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, likely complex multiplets, coupled to each other (geminal coupling) and to adjacent protons. |

| H-4 | 2.2 - 2.5 | Multiplet (m) | These methylene protons are β to the sulfone group and adjacent to the C-3 methine. They are less deshielded than the H-2/H-5 protons. They are also expected to be diastereotopic and will show complex splitting patterns. |

| -NH- | 1.5 - 3.0 (variable) | Broad Singlet (br s) | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal and may exchange with D₂O, causing it to disappear from the spectrum. |

| -CH₂- (Ethyl) | 2.6 - 2.9 | Quartet (q) | This methylene group is adjacent to the nitrogen atom, causing a downfield shift. It is coupled to the three protons of the methyl group, resulting in a quartet. |

| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | This methyl group is adjacent to the ethyl methylene group. It is coupled to the two methylene protons, resulting in a triplet. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted Chemical Shifts (δ):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |

| C-3 | 55 - 60 | This carbon is directly attached to the electronegative nitrogen atom, causing a significant downfield shift into the range typical for aminic carbons. |

| C-2, C-5 | 50 - 55 | These carbons are α to the strongly electron-withdrawing sulfone group, resulting in a pronounced downfield shift. |

| C-4 | 25 - 30 | This carbon is β to the sulfone group and is the most upfield of the ring carbons, reflecting its reduced influence from the electron-withdrawing groups. |

| -CH₂- (Ethyl) | 40 - 45 | The carbon of the ethyl group's methylene is attached to nitrogen and is shifted downfield accordingly. |

| -CH₃ (Ethyl) | 14 - 18 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region, relatively shielded from the electronegative atoms. |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted Key Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Significance |

| N-H Stretch | 3350 - 3310 | Weak to Medium, Sharp | This single, sharp peak is characteristic of a secondary amine (R₂NH).[1] Its presence is a key diagnostic feature. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Strong | These absorptions correspond to the stretching vibrations of the C-H bonds in the thiolane ring and the ethyl group. |

| S=O Asymmetric Stretch | 1325 - 1275 | Strong | The sulfone group gives rise to two very strong and characteristic stretching bands. The asymmetric stretch occurs at a higher frequency.[2][3] |

| S=O Symmetric Stretch | 1160 - 1120 | Strong | This is the second characteristic, strong absorption for the sulfone group, appearing at a lower frequency than the asymmetric stretch.[3] |

| C-N Stretch | 1250 - 1020 | Medium to Weak | This absorption for the aliphatic amine C-N bond is often found in the fingerprint region and can be difficult to assign definitively without comparison.[1] |

Predicted Electron Ionization Mass Spectrum (EI-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Under hard ionization techniques like Electron Ionization (EI), molecules fragment in predictable ways, offering clues to their structure.[4] The molecular weight of this compound (C₆H₁₃NO₂S) is 163.24 g/mol .

Key Predicted Ions:

| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |

| 163 | [M]⁺ | Molecular Ion | The presence of this peak confirms the molecular weight of the compound. As a nitrogen-containing compound, it adheres to the Nitrogen Rule , having an odd molecular weight.[5] |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical | A common fragmentation pathway is the loss of a terminal methyl group. |

| 134 | [M - C₂H₅]⁺ | α-cleavage at C-N bond | Cleavage of the bond between the nitrogen and the ethyl group, losing an ethyl radical. The resulting ion is stabilized by the nitrogen.[6][7] |

| 99 | [M - SO₂]⁺ | Loss of sulfur dioxide | The sulfolane ring can undergo fragmentation by extruding a neutral molecule of SO₂ (64 Da), a characteristic fragmentation for cyclic sulfones.[8] |

| 58 | [CH₃CH₂NH=CH₂]⁺ | α-cleavage at C2-C3 bond | This is a highly characteristic fragmentation for amines, known as alpha-cleavage.[5][9][10] The bond between C2 and C3 of the ring breaks, leading to the formation of a resonance-stabilized iminium cation. This is often the base peak . |

Standardized Experimental Protocols

Achieving high-quality, reproducible spectral data requires meticulous adherence to standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] The solvent should fully dissolve the compound.

-

Tube Transfer : Using a clean pipette, transfer the solution to a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[11]

-

Instrument Setup : Insert the tube into the spectrometer.[12] The instrument software is used to lock onto the solvent's deuterium signal, shim the magnetic field to achieve homogeneity, and set acquisition parameters (e.g., pulse angle, acquisition time, number of scans).[12][13]

-

Data Acquisition : Acquire the Free Induction Decay (FID) and perform a Fourier Transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) FT-IR, which is a common modern technique, ensure the ATR crystal is clean. Place a small amount of the solid or liquid sample directly onto the crystal.

-

Pressure Application : Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[14]

-

Data Acquisition : Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a dilute solution of the sample into the instrument, often via a Gas Chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

-

Ionization : In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Data Integration and Structural Confirmation Workflow

No single spectroscopic technique provides a complete structural picture. The power of this analysis lies in the synergistic integration of all data points. The workflow for confirming the structure of a newly synthesized batch of this compound would follow a logical progression.

Caption: Workflow for Structural Elucidation.

This workflow demonstrates a self-validating system. For instance, the N-H bond proposed by the molecular formula is confirmed by the IR stretch at ~3330 cm⁻¹ and the broad, exchangeable proton in the ¹H NMR. The molecular weight determined by MS (m/z 163) must be consistent with the sum of all atoms identified in the ¹³C and ¹H NMR spectra. The key fragments in the mass spectrum, like the m/z 58 peak, must correspond to logical pieces of the structure mapped out by NMR. Only when all data sets converge to describe the same unique structure can the identity of this compound be confirmed with confidence.

Conclusion

This guide provides a detailed, predictive spectral map for this compound based on established principles of chemical spectroscopy. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique fingerprint that will be invaluable for any researcher working on the synthesis or analysis of this compound. By cross-referencing experimental results with these predictions and following the outlined protocols and integrated workflow, scientists can achieve unambiguous structural confirmation, a critical step in advancing drug development and chemical research.

References

- Bruker. (n.d.). Standard NMR Pulse Programs.

- CORE. (n.d.). ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- University of Regensburg. (n.d.). Sample preparation for FT-IR.

- MDPI. (n.d.). Rhodanine Derived Enethiols React to Give 1,3-Dithiolanes and Mixed Disulfides Supplementary Information.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Edmundson, R. S. (1959). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 31(9), 1504-1511.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine.

-

Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR shifts of all compounds. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Cengage. (n.d.). Introduction to Spectroscopy, 5th Edition. Retrieved from [Link]

-

University of Patras Eclass. (n.d.). Silverstein - Spectrometric Identification of Organic Compounds 7th ed.pdf. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Wiley. (n.d.). Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]

-

Cengage. (n.d.). Introduction to Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

- Google Books. (n.d.). Spectrometric Identification of Organic Compounds, 7th Edition.

-

Spectroscopy Online. (2006). Electron Ionization Sources: The Basics. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. Retrieved from [Link]

-

PubMed. (n.d.). H-1, C-13, and F-19 nuclear magnetic resonance assignments of 3,3-difluoro-5 alpha-androstane-17 beta-ol acetate. Retrieved from [Link]

- Google Books. (n.d.). Introduction to Spectroscopy.

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone. Retrieved from [Link]

-

YouTube. (2022). Common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

YouTube. (2014). How to prepare an IR sample. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Scribd. (n.d.). Spectrometric Identification of Organic Compounds 8e by Robert M. Silverstein, Francis X. Webster. Retrieved from [Link]

-

National MagLab. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

YouTube. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry.Com.Pk. (2024). Free Download Introduction to Spectroscopy (5th Ed.) By Pavia, Lampman, Kriz, and Vyvyan. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. uwyo.edu [uwyo.edu]

- 13. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Solubility and Stability Profiling of 3-(Ethylamino)thiolane-1,1-dione

Disclaimer: 3-(Ethylamino)thiolane-1,1-dione is a specific chemical entity for which publicly available experimental data is limited. This guide has been constructed based on established first principles of medicinal chemistry and authoritative regulatory guidelines for small molecules containing analogous functional groups—specifically a secondary amine and a sulfone. The protocols and theoretical discussions herein provide a robust framework for the empirical investigation of this compound.

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a rigorous solubility and stability assessment of this compound. By integrating foundational scientific principles with industry-standard protocols, this document serves as a practical roadmap for generating the crucial data needed to advance a promising molecule through the development pipeline.

Introduction: Deconstructing this compound

This compound is an organosulfur compound featuring a sulfolane (thiolane-1,1-dione) ring, which is a known polar aprotic moiety.[1][2] The sulfone group (SO₂) is a strong hydrogen bond acceptor with high polarity, a feature often leveraged in medicinal chemistry to influence metabolic stability and molecular interactions.[3] The molecule also contains a secondary amine (ethylamino group), which imparts basicity and creates a potential site for salt formation and pH-dependent solubility. The interplay between the polar, chemically robust sulfone group and the basic, reactive amine group dictates the compound's overall physicochemical behavior.[4][5] A deep understanding of these characteristics is not merely academic; it is a prerequisite for successful formulation and development.[6]

Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability studies, a baseline characterization of the molecule is essential.

-

pKa Determination: The secondary amine group is basic and will have a corresponding pKa value. This value is the single most important predictor of how solubility will change with pH. Potentiometric titration is the gold-standard method for pKa determination.

-

LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) quantify the lipophilicity of the molecule. LogP measures the partitioning of the neutral species between octanol and water, while LogD measures it at a specific pH, accounting for ionized species. These values are critical for predicting absorption and permeability.

-

Solid-State Properties: Characterization using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) is crucial to identify the crystalline form (polymorph), melting point, and thermal stability of the solid drug substance.

Comprehensive Solubility Profiling

Solubility is the cornerstone of oral drug absorption. A compound must be in solution at the site of absorption to be effective.[6] The goal is to determine the maximum concentration of the drug that can be dissolved in a given solvent under specific conditions.[7]

Thermodynamic (Equilibrium) Solubility

This is the most fundamental solubility measurement, representing the true equilibrium saturation point of the compound. The shake-flask method is the universally accepted standard.[8]

Experimental Protocol: Shake-Flask Equilibrium Solubility

-

Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[7]

-

Scientist's Rationale: Using an excess of solid material is critical to ensure that the resulting solution is truly saturated. The extended equilibration time allows the dissolution process to reach a thermodynamic steady state.

-

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step that could alter solubility.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Verification: Confirm the presence of remaining solid material in the vials to validate that saturation was maintained.

pH-Solubility Profile

Due to the basic amine group, the solubility of this compound is expected to be highly dependent on pH. As pH decreases, the amine will become protonated (cationic), which should dramatically increase its aqueous solubility. This relationship is described by the Henderson-Hasselbalch equation.[10][11][12][13]

Workflow: Generating a pH-Solubility Profile

The shake-flask protocol described above is performed across a wide range of pH values (e.g., pH 1 to 10). The resulting data of solubility versus pH provides a complete profile of the compound's behavior in different environments.

Caption: Workflow for pH-solubility profile determination.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the fluids of the gastrointestinal tract.[14][15][16] These media contain bile salts and phospholipids that can significantly enhance the solubility of poorly soluble compounds.[17][18]

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the intestinal environment on an empty stomach (pH ~6.5).[14]

-

Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the intestinal environment after a meal (pH ~5.0, higher bile salt concentration).[14]

-

Fasted State Simulated Gastric Fluid (FaSSGF): Simulates stomach fluid in a fasted state.[17]

Data Summary Table: Hypothetical Solubility Data

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| pH 1.2 Buffer (SGF) | 1.2 | 37 | > 2000 |

| pH 6.8 Buffer | 6.8 | 37 | 150 |

| Water | ~7.0 | 25 | 120 |

| FaSSGF | 1.6 | 37 | > 2000 |

| FaSSIF | 6.5 | 37 | 250 |

| FeSSIF | 5.0 | 37 | 1200 |

Scientist's Insight: The hypothetical data illustrates classic behavior for a basic compound: very high solubility at low pH due to protonation, and lower intrinsic solubility near neutral pH. The enhanced solubility in FaSSIF and especially FeSSIF suggests a positive interaction with bile micelles, which could mitigate potential absorption issues and indicate a positive food effect.

Chemical Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[19][20] These studies are essential for determining storage conditions and shelf-life.

ICH Stability Studies

Formal stability testing follows the guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q1A(R2).[19][20][21]

Experimental Protocol: ICH Stability

-

Setup: Store the solid drug substance in controlled environment chambers under various conditions.

-

Storage Conditions:

-

Sampling: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[22]

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.[23] Physical properties (appearance, etc.) should also be monitored.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability.[24][25] Their purpose is threefold: to identify likely degradation products, to establish degradation pathways, and to demonstrate the specificity of the analytical method (i.e., prove it is "stability-indicating").[24][26][27] The goal is to achieve a target degradation of 5-20%.[25][28]

Potential Degradation Pathways for this compound

The sulfone group is generally very stable and resistant to hydrolysis and oxidation.[29][30] The secondary amine, however, is a likely site for oxidative degradation. The C-N bond could also be susceptible to certain conditions.

Sources

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Khan Academy [khanacademy.org]

- 14. pharmalesson.com [pharmalesson.com]

- 15. scispace.com [scispace.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. biorelevant.com [biorelevant.com]

- 18. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. youtube.com [youtube.com]

- 23. ijtsrd.com [ijtsrd.com]

- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 26. scispace.com [scispace.com]

- 27. veeprho.com [veeprho.com]

- 28. pharmtech.com [pharmtech.com]

- 29. researchgate.net [researchgate.net]

- 30. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]

In Silico Prediction of "3-(Ethylamino)thiolane-1,1-dione" Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of the novel compound "3-(Ethylamino)thiolane-1,1-dione." As specific experimental data for this molecule is not publicly available, this document outlines a robust, multi-faceted computational strategy to hypothesize and evaluate its potential as a therapeutic agent. We will navigate through the logical progression of target identification, molecular modeling, and simulation techniques, emphasizing the rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and evaluation of new chemical entities.

Introduction: The Rationale for Investigating this compound

The compound "this compound" is a derivative of sulfolane (thiolane-1,1-dioxide), a well-characterized organosulfur compound.[1][2] While sulfolane itself is primarily used as an industrial solvent, its derivatives have garnered interest for their potential biological activities.[2][3] The core thiolane ring is recognized as a significant "bio-functional motif" present in a variety of bioactive natural products, exhibiting a wide range of therapeutic properties including anti-viral, anti-cancer, and anti-microbial effects.[4]

Furthermore, the broader class of thiophene derivatives, which also feature a sulfur-containing heterocyclic ring, are considered "privileged pharmacophores" in medicinal chemistry.[5] This is evidenced by the existence of 26 FDA-approved drugs containing a thiophene moiety.[5] The presence of the sulfone group in our compound of interest is also noteworthy, as studies have shown that it can enhance the biological activity of certain molecules compared to their sulfoxide counterparts.[6]

Given this background, "this compound" represents a promising, albeit uncharacterized, chemical entity. The strategic application of in silico predictive methods provides a resource-efficient initial pathway to explore its potential bioactivity, identify likely biological targets, and assess its drug-like properties.

Strategic Workflow for In Silico Bioactivity Prediction

The following workflow is designed to systematically investigate the bioactivity of "this compound." This is a dynamic process, and the results from each step should inform the subsequent analyses.

Caption: A strategic workflow for the in silico bioactivity prediction of a novel compound.

Phase 1: Foundational Steps

Ligand Preparation

The initial and critical step is the generation of a high-quality 3D structure of "this compound."

Protocol:

-

2D Structure Generation: Draw the 2D structure of "this compound" using a chemical drawing tool such as ChemDraw or MarvinSketch. The IUPAC name dictates a five-membered thiolane ring with a sulfone group (two double bonds to oxygen) and an ethylamino group at the 3-position.

-

3D Conversion and Energy Minimization:

-

Import the 2D structure into a molecular modeling software package (e.g., Schrödinger Maestro, MOE, or the open-source Avogadro).

-

Convert the 2D structure to a 3D conformation.

-

Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or OPLS3e). This step is crucial to obtain a low-energy, geometrically realistic conformation.

-

-

Protonation State and Tautomer Generation:

-

At physiological pH (7.4), the ethylamino group is likely to be protonated. It is essential to generate and consider the most probable protonation and tautomeric states. Tools like LigPrep (Schrödinger) or the Protonate 3D function (MOE) can be used for this purpose.

-

Target Identification and Selection

Given the novelty of the compound, we must employ a combination of ligand-based and structure-based approaches to identify potential biological targets.

Methodology:

-

Similarity Searching:

-

Rationale: Compounds with similar structures often interact with the same biological targets.

-

Execution: Use the 3D structure of "this compound" as a query to search chemical databases like PubChem, ChEMBL, and SciFinder. Search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85).

-

Analysis: Compile a list of known biological targets for the identified similar compounds.

-

-

Pharmacophore-Based Screening:

-

Rationale: This method identifies common 3D arrangements of chemical features responsible for a biological effect.

-

Execution: Based on the structure of our compound (hydrogen bond donor/acceptor, hydrophobic features), design a pharmacophore model. Screen this model against databases of known active compounds to identify molecules with similar pharmacophoric features and their associated targets.

-

-

Reverse Docking:

-

Rationale: Dock the ligand against a large library of protein structures to identify potential binding partners.

-

Execution: Utilize servers and software designed for reverse docking (e.g., PharmMapper, idTarget).

-

-

Literature-Based Target Selection:

| Potential Target Class | Rationale | Example Targets |

| Kinases | Frequently implicated in cancer and inflammation. | EGFR, VEGFR, JAK family |

| Cyclooxygenases | Key enzymes in the inflammatory pathway. | COX-1, COX-2 |

| Matrix Metalloproteinases | Involved in cancer metastasis and inflammation. | MMP-2, MMP-9 |

| Nuclear Receptors | Regulate gene expression in various diseases. | PPARs, ERs |

Phase 2: Initial Screening

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the binding affinity.

Protocol:

-

Protein Preparation:

-

Download the 3D crystal structures of the selected targets from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing residues or side chains. Use tools like the Protein Preparation Wizard (Schrödinger) or the Structure Preparation tool (MOE).

-

-

Binding Site Definition:

-

Identify the active site or binding pocket of the protein. This can be determined from the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

-

-

Ligand Docking:

-

Use a validated docking program (e.g., Glide, AutoDock Vina, GOLD).

-

Dock the prepared 3D structure of "this compound" into the defined binding site of each target protein.

-

Generate multiple binding poses.

-

-

Analysis of Results:

-

Docking Score: Rank the poses based on the docking score, which is an estimation of the binding free energy. More negative scores generally indicate stronger binding.

-

Binding Interactions: Visually inspect the top-ranked poses to analyze the key interactions (hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and the protein residues.

-

Caption: A generalized workflow for molecular docking experiments.

Phase 3: Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR)

If a sufficient number of known active and inactive compounds for a prioritized target are available, a QSAR model can be built to predict the activity of our novel compound.

Methodology:

-

Data Collection: Curate a dataset of compounds with known activity against the target of interest.

-

Descriptor Calculation: For each compound, calculate a set of molecular descriptors (e.g., physicochemical, topological, electronic).

-

Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that correlates the descriptors with the biological activity.

-

Model Validation: Rigorously validate the model using internal and external validation techniques.

-

Prediction: Use the validated QSAR model to predict the activity of "this compound."

ADMET Prediction

Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug.

Protocol:

-

Descriptor Calculation: Calculate key physicochemical properties such as molecular weight, LogP, polar surface area (PSA), and number of hydrogen bond donors and acceptors.

-

Rule-Based Filtering:

-

Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness.

-

Veber's Rules: Relates to oral bioavailability.

-

-

Computational ADMET Models: Utilize software platforms (e.g., QikProp, ADMET Predictor, SwissADME) to predict a wide range of ADMET properties:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Prediction of cytochrome P450 (CYP) inhibition.

-

Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

-

| Predicted Property | Significance | Favorable Range (General) |

| Molecular Weight | Affects solubility and permeability | < 500 Da |

| LogP | Lipophilicity | 1 - 5 |

| Topological Polar Surface Area | Membrane permeability | < 140 Ų |

| Ames Mutagenicity | Potential for genetic damage | Negative |

| hERG Inhibition | Risk of cardiotoxicity | Low |

| BBB Permeability | CNS penetration | Target-dependent |

Phase 4: Dynamic Simulation

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic assessment of binding stability than static docking.

Protocol:

-

System Setup:

-

Take the best-ranked docking pose of "this compound" with its most promising protein target.

-

Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

-

Simulation:

-

Perform an energy minimization of the entire system.

-

Gradually heat the system to physiological temperature (310 K) and equilibrate it.

-

Run a production simulation for an extended period (e.g., 100 nanoseconds).

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the ligand and protein backbone to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): Identify flexible regions of the protein upon ligand binding.

-

Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

-

Phase 5: Synthesis and Validation

The culmination of this in silico investigation is the formulation of a testable bioactivity hypothesis.

Hypothesis Formulation:

Based on the combined results from docking, ADMET prediction, and molecular dynamics, a clear hypothesis can be formulated. For example: "this compound" is predicted to be a potent and selective inhibitor of COX-2 with good oral bioavailability and a low toxicity profile. Its binding is stabilized by a persistent hydrogen bond between the sulfone oxygen and the backbone nitrogen of a key active site residue."

This hypothesis then provides a strong rationale for the chemical synthesis of the compound and its subsequent experimental validation through in vitro and in vivo assays.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous in silico workflow to predict the bioactivity of the novel compound "this compound." By systematically applying a suite of computational techniques, from target identification to dynamic simulation, it is possible to generate robust, data-driven hypotheses about the therapeutic potential of this and other uncharacterized molecules. This approach significantly de-risks the early stages of drug discovery, allowing for the prioritization of compounds with the highest probability of success for further experimental investigation.

References

-

Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. [Link]

-

3-Sulfolenes and Their Derivatives: Synthesis and Applications. [Link]

-

Synthetic access to thiolane-based therapeutics and biological activity studies. [Link]

-

Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. [Link]

-

Sulfolane | C4H8O2S | CID 31347 - PubChem. [Link]

-

Sulfolane - Wikipedia. [Link]

-

Thione Derivatives as Medicinally Important Compounds. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

Sources

- 1. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfolane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic access to thiolane-based therapeutics and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-(Ethylamino)thiolane-1,1-dione

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The vast chemical space of sulfur-containing heterocycles continues to be a fertile ground for the discovery of novel therapeutic agents. Within this landscape, the thiolane-1,1-dione (sulfolane) scaffold presents a compelling starting point for medicinal chemistry exploration due to its unique physicochemical properties. This technical guide focuses on a specific, novel derivative, 3-(Ethylamino)thiolane-1,1-dione , a compound for which the mechanism of action is currently uncharacterized. In the absence of established data, this document outlines a comprehensive, multi-pronged research strategy designed to systematically investigate and elucidate its biological activity. We will traverse a logical progression from initial physicochemical characterization and in silico target prediction to a suite of robust in vitro and cell-based assays, providing a self-validating framework for discovery.

Introduction: The Scientific Imperative

The thiolane-1,1-dione core is a polar, aprotic scaffold that is structurally rigid.[1] The introduction of an ethylamino group at the 3-position introduces a basic nitrogen atom, significantly altering the molecule's polarity, hydrogen bonding potential, and overall chemical reactivity compared to the parent sulfolane. Thiolane-based compounds have demonstrated a remarkable breadth of biological activities, including anti-viral, anti-cancer, anti-platelet, and antimicrobial effects.[2] This precedent underscores the potential of novel derivatives like this compound to interact with biological systems in a meaningful way.

The primary challenge and, indeed, the opportunity, lies in the de novo elucidation of its mechanism of action (MoA). A thorough understanding of a compound's MoA is fundamental to its development as a therapeutic agent, informing efficacy, safety, and potential indications.[3] This guide, therefore, serves as a strategic blueprint for a rigorous scientific investigation.

Physicochemical Characterization: The Foundation of Biological Inquiry

Prior to any biological assessment, a comprehensive understanding of the compound's physicochemical properties is paramount. These parameters will influence its behavior in biological assays and inform the interpretation of subsequent data.

| Property | Experimental Method | Expected Outcome/Significance |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 7.4, 9.0) and relevant organic solvents (e.g., DMSO, ethanol). | Determines appropriate solvent systems for biological assays and provides an early indication of potential bioavailability issues. |

| LogP/LogD | Shake-flask method or reverse-phase HPLC. | Predicts the compound's lipophilicity and distribution between aqueous and lipid environments, impacting membrane permeability and potential for off-target effects. |

| pKa | Potentiometric titration or UV-Vis spectroscopy. | Identifies the ionization state of the ethylamino group at physiological pH, which is critical for receptor-ligand interactions. |

| Chemical Stability | Incubation in various buffers (pH 2.0, 7.4, 10.0) at 37°C with subsequent analysis by HPLC-UV. | Assesses the compound's stability under physiological conditions to ensure that the observed biological effects are attributable to the parent compound and not a degradation product. |

| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration with human and rodent plasma. | Determines the fraction of the compound that is free to interact with its biological target. |

Phase I: In Silico Target Prediction and Hypothesis Generation

With a solid physicochemical foundation, the next logical step is to generate testable hypotheses regarding the compound's potential biological targets. In silico methods provide a time- and cost-effective approach to scan the vast proteome for potential binding partners.[4][5]

Proposed Workflow for Target Identification

Caption: In silico workflow for target prediction and hypothesis generation.

Rationale for In Silico Approaches

-

Pharmacophore Modeling: This approach identifies the spatial arrangement of key chemical features (hydrogen bond donors/acceptors, hydrophobic centers, charged groups) of our lead compound. This pharmacophore can then be used to screen libraries of known protein structures to find complementary binding sites.[6]

-

Reverse Docking: The 3D structure of this compound will be docked against a large library of protein crystal structures (e.g., the Protein Data Bank) to predict potential binding interactions and estimate binding affinities.[4]

-

Similarity Searching: By identifying known compounds with similar structural features, we can infer potential biological targets based on the established activities of these analogs.

-

Target Prediction Algorithms: Machine learning-based tools can predict a compound's targets based on its chemical structure by leveraging vast datasets of known drug-target interactions.[7][8]

The output of these parallel approaches will be a consolidated and ranked list of potential protein targets. Pathway analysis of these targets will provide insights into the biological processes that may be modulated by the compound, leading to the formulation of specific, testable hypotheses.

Phase II: In Vitro Validation of Predicted Targets

The hypotheses generated from the in silico phase must be rigorously tested through direct, empirical measurement. A tiered approach, starting with biochemical assays and progressing to cell-based systems, will provide a self-validating cascade of evidence.[9][10]

Tier 1: Biochemical Assays

For each high-priority predicted target, a direct binding or functional assay should be employed.

| Target Class | Recommended Assay(s) | Key Parameters to Determine |

| Enzymes (e.g., Kinases, Proteases) | - Enzyme activity assays (e.g., fluorescence, luminescence, radioactivity)- Isothermal Titration Calorimetry (ITC)- Surface Plasmon Resonance (SPR) | - IC50/EC50- Ki (inhibition constant)- Kd (dissociation constant)- Kon/Koff rates |

| Receptors (e.g., GPCRs, Nuclear Receptors) | - Radioligand binding assays- Functional assays (e.g., cAMP measurement, reporter gene assays)- ITC, SPR | - Ki- Agonist/antagonist/inverse agonist activity- Kd- Kon/Koff rates |

| Ion Channels | - Electrophysiology (e.g., patch-clamp)- Flux assays (e.g., using fluorescent indicators) | - IC50/EC50- Mode of action (blocker, modulator) |

Tier 2: Cell-Based Assays

Positive hits from biochemical assays should be further validated in a more physiologically relevant context.

Caption: Workflow for cell-based validation of the mechanism of action.

Step-by-Step Protocol for Cell-Based Validation:

-

Cell Line Selection: Choose appropriate human cell lines that endogenously express the target of interest at a functional level.

-

Target Engagement: Confirm that the compound interacts with its intended target within the intact cellular environment.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

-

NanoBRET™/BRET²: These bioluminescence resonance energy transfer-based assays can be used to quantify compound binding to a target protein in living cells.

-

-

Downstream Signaling: Measure the effect of the compound on the signaling pathway downstream of the target.

-

Western Blotting: To assess changes in the phosphorylation state or expression level of key signaling proteins.

-

Quantitative PCR (qPCR): To measure changes in the expression of target genes.

-

Reporter Gene Assays: To quantify the activity of transcription factors regulated by the signaling pathway.

-

-

Phenotypic Assays: Correlate the observed target engagement and signaling modulation with a relevant cellular phenotype.

-

Proliferation/Viability Assays (e.g., MTS, CellTiter-Glo®): To determine the effect of the compound on cell growth.

-

Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): To assess whether the compound induces programmed cell death.

-

-

On-Target Validation: To definitively link the observed phenotype to the modulation of the intended target, perform experiments in which the target protein is knocked down (e.g., using siRNA or CRISPR). The effect of the compound should be significantly diminished in the knockdown cells compared to control cells.

Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel chemical entity like this compound is a systematic process of hypothesis generation and rigorous experimental validation. The framework presented in this guide, which integrates computational prediction with a tiered in vitro and cell-based experimental cascade, provides a robust and self-validating pathway to discovery. Successful execution of this strategy will not only unveil the molecular intricacies of how this compound exerts its biological effects but will also lay the essential groundwork for its potential translation into a valuable research tool or a novel therapeutic candidate.

References

- Alexander, W. M., Abreu, B. E., Weaver, L. C., Faith, H. E., & Newberne, J. W. (1959). Pharmacology of some monohalogenated derivatives of sulfolane (tetrahydrothiophene-1,1-dioxide). Archives Internationales de Pharmacodynamie et de Thérapie, 119(3-4), 423–434.

-

Calyam, P., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

-

National Genomics Data Center (CNCB-NGDC). (n.d.). Validation guidelines for drug-target prediction methods. [Link]

-

Pahikkala, T., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005678. [Link]

-

Moussa, A., & Ali, M. M. (2022). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in Bioinformatics, 23(5), bbac301. [Link]

-

ResearchGate. (2012). How to experimentally validate drug-target interactions? [Link]

-

ResearchGate. (n.d.). Experimental validation of predicted drug-target interactions. [Link]

-

Jang, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(17), 2661–2667. [Link]

-

ResearchGate. (n.d.). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. [Link]

-

ResearchGate. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. [Link]

-

Loev, B. (1961). Sulfolane Derivatives. The Journal of Organic Chemistry, 26(11), 4394–4399. [Link]

-

Wang, Y., et al. (2022). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 9(2), e2103429. [Link]

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). [Link]

-

Windshügel, B., et al. (2020). In Silico Prediction of Human Sulfotransferase 1E1 Activity Guided by Pharmacophores from Molecular Dynamics Simulations. International Journal of Molecular Sciences, 21(18), 6858. [Link]

-

Soltani, S., & Khodadadi, M. (2020). In Silico Drug-designing Studies on Sulforaphane Analogues: Pharmacophore Mapping, Molecular Docking and QSAR Modeling. Current Computer-Aided Drug Design, 16(4), 488–501. [Link]

-

Majik, M. S., & Verlekar, S. K. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. European Journal of Medicinal Chemistry, 224, 113659. [Link]

-

Wikipedia. (n.d.). Sulfolane. [Link]

-

ResearchGate. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. [Link]

-